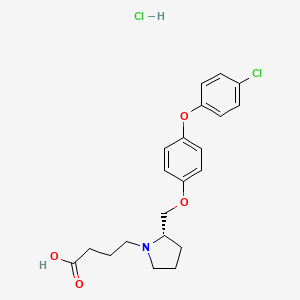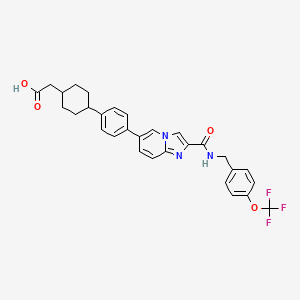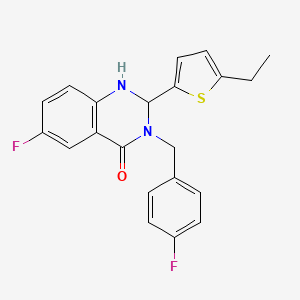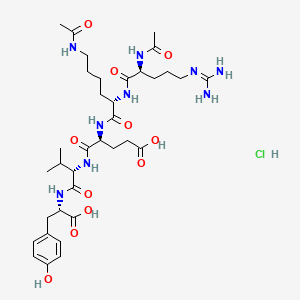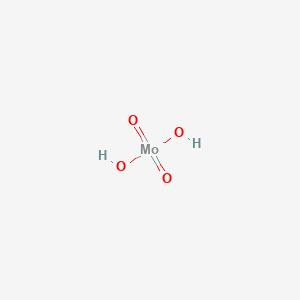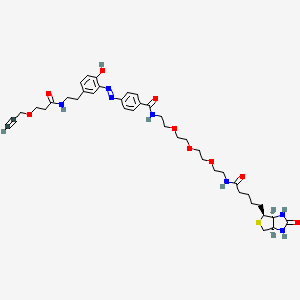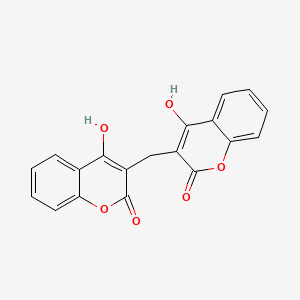
Acide DNP-PEG4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
DNP-PEG4-acid’s terminal carboxy group readily reacts with primary amines in the presence of EDC and DCC to form stable amide bonds . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .Molecular Structure Analysis
The molecular weight of DNP-PEG4-acid is 431.4 g/mol . The InChI code is1S/C17H25N3O10/c21-17(22)3-5-27-7-9-29-11-12-30-10-8-28-6-4-18-15-2-1-14(19(23)24)13-16(15)20(25)26/h1-2,13,18H,3-12H2,(H,21,22) . The canonical SMILES is C1=CC(=C(C=C1N+[O-])N+[O-])NCCOCCOCCOCCOCCC(=O)O . Chemical Reactions Analysis
DNP-PEG4-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
DNP-PEG4-acid has a molecular weight of 431.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 11 . It has a rotatable bond count of 16 . The exact mass is 431.15399400 g/mol and the monoisotopic mass is 431.15399400 g/mol . The topological polar surface area is 178 Ų . The heavy atom count is 30 .Applications De Recherche Scientifique
Précurseur de Quencheur FRET
L'acide DNP-PEG4 est utilisé comme précurseur de quencheur FRET (Transfert d'Énergie par Résonance de Fluorescence) {svg_1}. Le FRET est un mécanisme décrivant le transfert d'énergie entre deux molécules sensibles à la lumière. Le quencheur absorbe l'énergie de la molécule fluorescente excitée, réduisant son intensité de fluorescence.
Solubilité Améliorée dans l'Eau
Comparé à l'acide DNP-X couramment utilisé, l'this compound a une bien meilleure solubilité dans l'eau {svg_2}. Cette propriété le rend plus adapté à une utilisation en solutions aqueuses, élargissant son applicabilité dans divers contextes de recherche biologique.
Lien PROTAC
L'this compound est un lien PROTAC (chimère de ciblage de la protéolyse) à base de PEG {svg_3}. Les PROTACs sont une classe de médicaments qui agissent en recrutant une ligase E3 ubiquitine pour marquer une protéine spécifique en vue de sa dégradation. L'utilisation de l'this compound dans la synthèse des PROTACs permet la dégradation ciblée de protéines spécifiques au sein d'une cellule {svg_4}.
Ligand de Protéine Cible
Dans la structure des PROTACs, l'this compound peut servir de ligand pour la protéine cible {svg_5}. Cela signifie qu'il peut se lier à une protéine spécifique au sein d'une cellule, la marquant pour sa dégradation par le système ubiquitine-protéasome.
Ligand de Ligase E3 Ubiquitine
En plus de servir de ligand de protéine cible, l'this compound peut également agir comme un ligand pour une ligase E3 ubiquitine {svg_6}. Cela lui permet de recruter cette enzyme vers la protéine cible, facilitant sa dégradation.
Safety and Hazards
DNP-PEG4-acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
DNP-PEG4-acid is primarily used as a PROTAC (PROteolysis TArgeting Chimera) linker. Its main targets are specific proteins that need to be degraded within cells. The role of these targets is to regulate various cellular processes, and their degradation can help in treating diseases caused by the overexpression or malfunction of these proteins .
Mode of Action
DNP-PEG4-acid functions by linking a target protein to an E3 ubiquitin ligase. This interaction tags the target protein with ubiquitin, marking it for degradation by the proteasome. The PEG4 (polyethylene glycol) component enhances the solubility and stability of the compound, facilitating its interaction with the target protein and the E3 ligase .
Biochemical Pathways
The primary biochemical pathway affected by DNP-PEG4-acid is the ubiquitin-proteasome pathway. By promoting the ubiquitination of target proteins, it leads to their subsequent degradation. This pathway is crucial for maintaining cellular homeostasis by regulating protein levels and removing damaged or misfolded proteins .
Pharmacokinetics
The pharmacokinetics of DNP-PEG4-acid involve its absorption, distribution, metabolism, and excretion (ADME). The PEG4 component improves its bioavailability by enhancing solubility and reducing renal clearance. The compound is metabolized primarily in the liver and excreted through the kidneys. Its half-life and distribution are influenced by its interaction with plasma proteins and tissue partitioning .
Result of Action
At the molecular level, DNP-PEG4-acid leads to the degradation of specific target proteins, which can result in the modulation of various cellular pathways. This can have therapeutic effects, such as inhibiting the growth of cancer cells or reducing inflammation. The cellular effects include changes in protein expression levels and alterations in cell signaling pathways .
Action Environment
The efficacy and stability of DNP-PEG4-acid can be influenced by environmental factors such as pH, temperature, and the presence of other biomolecules. For instance, the compound’s stability might decrease in highly acidic or basic environments. Additionally, the presence of competing substrates or inhibitors can affect its interaction with target proteins and E3 ligases .
Analyse Biochimique
Biochemical Properties
DNP-PEG4-acid plays a significant role in biochemical reactions, particularly in the development of probes and as a fluorescence resonance energy transfer (FRET) quencher. The compound’s terminal carboxy group readily reacts with primary amines in the presence of coupling agents such as EDC and DCC to form stable amide bonds . This property makes DNP-PEG4-acid an excellent amine-reactive building block for developing probes that can be recognized by anti-DNP antibodies. Additionally, the hydrophilic polyethylene glycol (PEG) linker in DNP-PEG4-acid increases its water solubility, making it suitable for use in aqueous media .
Cellular Effects
DNP-PEG4-acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable amide bonds with primary amines allows it to interact with various proteins and enzymes within the cell. These interactions can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism . For example, DNP-PEG4-acid has been shown to act as a FRET quencher when paired with tryptophan or tyrosine, which can influence protein-protein interactions and signal transduction pathways .
Molecular Mechanism
The molecular mechanism of DNP-PEG4-acid involves its ability to form stable amide bonds with primary amines, which allows it to interact with various biomolecules within the cell. This interaction can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism . The hydrophilic PEG linker in DNP-PEG4-acid increases its water solubility, allowing it to be more readily taken up by cells and interact with intracellular targets . Additionally, the compound’s ability to act as a FRET quencher can influence protein-protein interactions and signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DNP-PEG4-acid can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures and protected from light . Over time, DNP-PEG4-acid may degrade, leading to changes in its effectiveness and potential long-term effects on cellular function. In in vitro and in vivo studies, the stability and degradation of DNP-PEG4-acid should be carefully monitored to ensure accurate and reliable results .
Dosage Effects in Animal Models
The effects of DNP-PEG4-acid can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to more significant changes in cell signaling pathways, gene expression, and cellular metabolism . In some cases, high doses of DNP-PEG4-acid may result in toxic or adverse effects, such as hyperthermia and weight loss . Therefore, it is important to carefully determine the appropriate dosage for each specific application to minimize potential adverse effects.
Metabolic Pathways
DNP-PEG4-acid is involved in various metabolic pathways within the cell. The compound’s ability to form stable amide bonds with primary amines allows it to interact with enzymes and cofactors involved in metabolic processes . These interactions can influence metabolic flux and metabolite levels, ultimately affecting cellular metabolism. For example, DNP-PEG4-acid may interact with enzymes involved in oxidative phosphorylation, leading to changes in energy production and metabolic regulation .
Transport and Distribution
The transport and distribution of DNP-PEG4-acid within cells and tissues are influenced by its hydrophilic PEG linker, which increases its water solubility and facilitates its uptake by cells . Once inside the cell, DNP-PEG4-acid can interact with various transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . The compound’s ability to form stable amide bonds with primary amines also allows it to be distributed throughout the cell and interact with intracellular targets .
Subcellular Localization
DNP-PEG4-acid is localized within specific subcellular compartments, where it can exert its effects on cellular function. The compound’s ability to form stable amide bonds with primary amines allows it to be targeted to specific organelles and compartments within the cell . Additionally, post-translational modifications and targeting signals may direct DNP-PEG4-acid to specific subcellular locations, influencing its activity and function . For example, DNP-PEG4-acid may be localized to the mitochondria, where it can interact with enzymes involved in oxidative phosphorylation and energy production .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O10/c21-17(22)3-5-27-7-9-29-11-12-30-10-8-28-6-4-18-15-2-1-14(19(23)24)13-16(15)20(25)26/h1-2,13,18H,3-12H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIFQVOBASTCFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



